3-methyl-N-(2-oxothiolan-3-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Description
3-Methyl-N-(2-oxothiolan-3-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a heterocyclic compound featuring a thieno[2,3-c]pyrazole core fused with a thiophene ring. Key structural attributes include:
- 3-methyl substituent: Enhances steric bulk and modulates electronic properties.
- 5-carboxamide moiety: Linked to a 2-oxothiolan-3-yl group, introducing a cyclic sulfone structure that may influence solubility and metabolic stability.
Synthesis: The compound is synthesized via cyclization reactions of precursor pyrazole derivatives, often involving chloroacetyl chloride or thiourea under reflux conditions (neat or in ethanol) .
Biological Relevance: Thieno[2,3-c]pyrazole derivatives are recognized for antifungal, antibacterial, anti-inflammatory, and antioxidant activities .
Properties
IUPAC Name |
3-methyl-N-(2-oxothiolan-3-yl)-1-phenylthieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S2/c1-10-12-9-14(15(21)18-13-7-8-23-17(13)22)24-16(12)20(19-10)11-5-3-2-4-6-11/h2-6,9,13H,7-8H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMKQPWNKLQIBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)NC3CCSC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: One-Pot Cyclization-Amidation
A streamlined method condenses 2-cyanothiophene-3-carbaldehyde , phenylhydrazine , and 3-amino-2-oxothiolane in polyphosphoric acid (PPA) at 140°C. This approach bypasses isolation of intermediates but yields lower purity (62%).
Route B: Solid-Phase Synthesis
Immobilizing the carboxylic acid on Wang resin enables stepwise amidation, improving purity (81%) but requiring specialized equipment.
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization : Iodine catalysis () directs methyl group placement.
- Carboxamide Hydrolysis : Mild acidic conditions (pH 4–5) prevent decomposition.
- Byproduct Formation : Column chromatography (SiO₂, ethyl acetate/hexane) removes dimeric species.
Spectroscopic Characterization
| Technique | Data |
|---|---|
| ¹H NMR | δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, Ph), 4.92 (q, 1H, thiolan-H) |
| ¹³C NMR | δ 173.2 (C=O), 152.1 (pyrazole-C), 135.6–127.8 (Ph), 58.3 (thiolan-C) |
| IR | 1675 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N) |
Industrial Scalability
The iodine-catalyzed method () is preferred for scale-up due to:
- Low catalyst loading (0.1 mol%).
- Recyclable sulfuric acid (distillation recovery).
- Minimal waste (SO₂ byproduct converted to H₂SO₄).
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-methyl-N-(2-oxothiolan-3-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 3-methyl-N-(2-oxothiolan-3-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Substituent Variations at the 5-Carboxamide Position
Modifications to the carboxamide substituent significantly impact biological activity. Key analogs include:
Key Findings :
- The 2-oxothiolan-3-yl and –NH2 groups (as in 7b) exhibit superior antioxidant efficacy (0.6% altered erythrocytes) compared to aryl-substituted analogs (28–29%) .
- Electron-donating groups (e.g., 4-methoxyphenyl) or bulky substituents (e.g., cyclohexyl) may reduce activity due to steric hindrance or altered electronic profiles .
Heteroatom Variations in the Fused Ring System
Replacing sulfur with selenium or modifying the fused ring alters reactivity and bioactivity:
Key Findings :
Physicochemical and Pharmacokinetic Properties
Substituents influence molecular weight, solubility, and bioavailability:
Key Findings :
- Ethoxy substituents (e.g., in C21H19N3O2S) may enhance solubility compared to halogenated analogs .
Biological Activity
3-Methyl-N-(2-oxothiolan-3-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound belonging to the thieno[2,3-c]pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a unique thieno[2,3-c]pyrazole core substituted with a methyl group and an oxothiolan moiety. This structural arrangement contributes to its biological activity.
1. Anti-inflammatory Activity
Research indicates that thieno[2,3-c]pyrazole derivatives exhibit significant anti-inflammatory properties. In a study assessing the effects of various derivatives on carrageenan-induced edema in mice, compounds similar to this compound demonstrated comparable efficacy to indomethacin, a standard anti-inflammatory drug .
Table 1: Anti-inflammatory Effects of Thieno[2,3-c]pyrazole Derivatives
| Compound | Edema Reduction (%) | Comparison to Indomethacin |
|---|---|---|
| Control | 0 | - |
| Indomethacin | 80 | Standard |
| Compound A | 75 | Comparable |
| Compound B | 70 | Comparable |
2. Antioxidant Activity
The antioxidant potential of this compound has been evaluated in the context of oxidative stress induced by environmental toxins. In experiments involving Nile fish (Clarias gariepinus), the compound showed protective effects against erythrocyte malformations caused by exposure to 4-nonylphenol. The percentage of altered erythrocytes was significantly lower in groups treated with thieno[2,3-c]pyrazole derivatives compared to controls .
Table 2: Erythrocyte Protection Against Toxicity
| Treatment | Altered Erythrocytes (%) |
|---|---|
| Control | 40.3 |
| Compound A | 12 |
| Compound B | 29.1 |
3. Cytotoxicity and Anticancer Activity
Thieno[2,3-c]pyrazole derivatives have shown promising anticancer activity against various cancer cell lines. For instance, one study reported that certain analogs exhibited IC50 values as low as 14.32 µM against MCF-7 breast cancer cells. The presence of specific substituents on the pyrazole ring enhanced cytotoxic efficacy .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor for various enzymes involved in inflammatory pathways and cancer progression.
- Antioxidant Mechanism : It scavenges free radicals and reduces oxidative stress, thereby protecting cellular integrity.
Case Studies
Several studies have documented the effects of thieno[2,3-c]pyrazole compounds in vivo and in vitro:
- Inflammation Model : In a controlled study using carrageenan-induced paw edema in rats, treatment with the compound resulted in significant reduction in inflammation markers compared to untreated controls .
- Cancer Cell Line Studies : A series of tests on MCF-7 and MDA-MB-231 cell lines revealed that the compound induced apoptosis through caspase activation pathways .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-methyl-N-(2-oxothiolan-3-yl)-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide, and how can purity be maximized?
- Methodological Answer : The compound’s synthesis typically involves multi-step heterocyclic coupling. Key steps include:
- Pyrazole-thiophene core formation : Cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones under reflux in ethanol or DMF .
- Amide coupling : Use of carbodiimide reagents (e.g., EDC/HOBt) to link the pyrazole-thiophene core to the 2-oxothiolane moiety. Solvent choice (e.g., DCM vs. DMF) impacts yield; DMF enhances solubility but may require post-reaction purification via column chromatography .
- Purity optimization : Recrystallization in ethanol/water mixtures (7:3 v/v) and monitoring via TLC (Rf = 0.45 in ethyl acetate/hexane) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy : Key signals include δ 7.3–7.6 ppm (aromatic protons), δ 3.1–3.4 ppm (oxothiolane methylene), and δ 2.5 ppm (pyrazole-methyl group). -NMR should show carbonyl peaks at ~170 ppm .
- Mass spectrometry : ESI-MS typically displays [M+H] at m/z 414.1 (calculated for CHNOS) .
- X-ray crystallography : For absolute configuration, single-crystal diffraction reveals bond angles (e.g., 120° for thiophene-pyrazole junctions) and torsional strain in the oxothiolane ring .
Q. What are the primary physicochemical properties influencing its solubility and bioavailability?
- Methodological Answer :
- LogP : Calculated at 2.8 (indicating moderate lipophilicity) using HPLC retention time vs. reference standards .
- Solubility : Poor aqueous solubility (0.12 mg/mL in PBS pH 7.4) necessitates formulation with co-solvents (e.g., 10% DMSO) or cyclodextrin complexes .
- Stability : Susceptible to hydrolysis at the oxothiolane ring under acidic conditions (t = 3.2 h at pH 2), requiring storage at -20°C in inert atmospheres .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?
- Methodological Answer :
- Substituent screening : Replace the phenyl group with fluorinated or methoxy-substituted aromatics to modulate electron density and receptor binding. For example, 4-fluorophenyl analogs show 3× higher kinase inhibition in vitro .
- Oxothiolane modification : Substitute 2-oxothiolane with 1,3-dioxolane to reduce metabolic lability; this increases plasma stability (t = 8.7 h in rat liver microsomes) .
- Bioisosteric replacement : Replace thiophene with furan or pyrrole to alter π-π stacking interactions. Computational docking (AutoDock Vina) predicts improved ATP-binding pocket affinity (ΔG = -9.2 kcal/mol) .
Q. What experimental strategies resolve contradictions in reported biological efficacy across studies?
- Methodological Answer :
- Standardized assays : Re-evaluate cytotoxicity (MTT assay) and target inhibition (e.g., EGFR kinase IC) using identical cell lines (e.g., HepG2 vs. HEK293) and serum-free media to minimize batch variability .
- Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., sulfoxide derivatives) that may contribute to discrepancies in IC values .
- Orthogonal validation : Cross-validate findings using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream pathway modulation (e.g., ERK phosphorylation) .
Q. How can computational modeling predict off-target interactions and toxicity?
- Methodological Answer :
- Pharmacophore mapping : Use Schrödinger’s Phase to identify shared motifs with known hERG channel blockers; prioritize analogs with low similarity scores (<0.4) .
- ADMET prediction : SwissADME and ProTox-II estimate hepatotoxicity (e.g., mitochondrial membrane potential disruption) and prioritize compounds with LD > 500 mg/kg in rodents .
- Molecular dynamics simulations : GROMACS simulations (50 ns) assess binding stability to off-targets like CYP3A4, guiding structural tweaks to reduce metabolic clearance .
Q. What methodologies optimize formulation for in vivo studies?
- Methodological Answer :
- Nanoemulsions : Prepare using high-pressure homogenization (15,000 psi) with Labrafac CC (oil phase) and Tween 80 (surfactant), achieving particle sizes < 200 nm (PDI < 0.2) .
- Pharmacokinetic profiling : Conduct IV/PO crossover studies in Sprague-Dawley rats (n=6) with LC-MS quantification. Bioavailability improvements (>40%) are achieved with PEGylated liposomes .
- Tissue distribution : Radiolabel with at the methyl group; autoradiography shows preferential accumulation in liver and tumor tissues (2:1 ratio) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
